molecular formula C23H21N5O3 B2866377 3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896816-88-9

3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2866377
CAS No.: 896816-88-9
M. Wt: 415.453
InChI Key: LPHTWQQKYVMXGA-UXBLZVDNSA-N
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Description

3-Cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine-dione derivative characterized by:

  • 8-(Furan-2-ylmethyl) group: A heterocyclic substituent with an oxygen atom, influencing solubility and metabolic stability.
  • 1,7-Dimethyl groups: Methylations at positions 1 and 7 may reduce metabolic degradation and modulate steric effects.

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, which has been explored for central nervous system (CNS) targeting, particularly as serotonin receptor modulators (e.g., 5-HT1A) .

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-16-14-28-19-20(24-22(28)27(16)15-18-11-7-13-31-18)25(2)23(30)26(21(19)29)12-6-10-17-8-4-3-5-9-17/h3-11,13-14H,12,15H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHTWQQKYVMXGA-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the cinnamyl and furan-2-ylmethyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but generally involve binding to active sites or allosteric sites on the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Key Substituents Target Receptor(s) Pharmacokinetic Profile Notable Effects/Side Effects
3-Cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[...]-dione (Target) 3-Cinnamyl, 8-(furan-2-ylmethyl), 1,7-dimethyl 5-HT1A (predicted) Moderate lipophilicity (estimated) Potential CNS penetration; unknown SEs
AZ-853 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A (Ki = 0.6 nM) High brain penetration Antidepressant-like activity; weight gain, hypotension
AZ-861 8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A (Ki = 0.2 nM) Moderate brain penetration Stronger 5-HT1A agonism; lipid metabolism disturbances
Compound 3i 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl), 1,3,7-trimethyl 5-HT1A/5-HT7 Moderate metabolic stability Anxiolytic and antidepressant effects at low doses
Compound 5 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl), 1,3-dimethyl 5-HT1A, PDE4B/PDE10A inhibition N/A Dual receptor/enzyme activity
3-(2-Chlorobenzyl)-1,7-dimethyl-1H-imidazo[...]-dione 3-(2-Chlorobenzyl), 1,7-dimethyl TGF-β inhibition N/A Anticancer, anti-inflammatory

Key Findings

Structural Impact on Receptor Affinity: Piperazinylalkyl substituents (e.g., AZ-853, AZ-861) enhance 5-HT1A receptor affinity due to their basic nitrogen atoms and flexible linkers, facilitating receptor interaction . Cinnamyl vs. Chlorobenzyl: The cinnamyl group’s extended conjugation may improve lipophilicity and CNS penetration compared to the halogenated 2-chlorobenzyl group in TGF-β inhibitors .

Pharmacokinetic Differences :

  • AZ-853’s high brain penetration correlates with its potent antidepressant-like effects, while AZ-861’s trifluoromethyl group reduces CNS availability despite stronger in vitro agonism .
  • The target compound’s cinnamyl group (logP ~3.5 predicted) may enhance blood-brain barrier crossing but could increase metabolic susceptibility due to the allyl moiety.

Safety and Side Effects: AZ-853 induces weight gain and hypotension via α1-adrenolytic activity, whereas AZ-861 affects lipid metabolism without cardiovascular SEs .

Biological Activity

3-Cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine class. Its unique structure incorporates both furan and cinnamyl moieties, which are known to enhance biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure

The compound can be represented by the following structure:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes a fused imidazo[2,1-f]purine ring system and functional groups that contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Studies have shown that it inhibits cell growth with GI50 values in the nanomolar range. For instance, derivatives of imidazo[2,1-f]purines have demonstrated significant cytotoxicity against human leukemia and breast cancer cell lines .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The presence of the furan ring is particularly noted for enhancing such effects .
  • Neuropharmacological Effects : The compound has been investigated for its potential antidepressant and anxiolytic properties. In vivo studies indicate that it may act as a serotonin receptor modulator, particularly at the 5-HT1A and 5-HT7 receptors .

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Interaction : The compound's structural features allow it to interact with various receptors in the central nervous system. Its affinity for serotonin receptors suggests a potential mechanism for its antidepressant effects .
  • Enzyme Inhibition : It has been reported to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), further influencing neurotransmitter release and mood regulation .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1 Anticancer EvaluationDemonstrated significant cytotoxicity against leukemia cell lines with GI50 values <100 nM.
Study 2 Antimicrobial TestingShowed activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Study 3 Neuropharmacological AssessmentExhibited anxiolytic effects in forced swim tests in mice at doses as low as 2.5 mg/kg compared to diazepam .

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